1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6-hexahydro-1,6-benzodiazocine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-6-10-9(5-1)11-7-3-4-8-12-10/h1-2,5-6,11-12H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRZYBRMESKXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=CC=CC=C2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378072 | |
| Record name | 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39161-58-5 | |
| Record name | 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,3,4,5,6 Hexahydro 1,6 Benzodiazocine and Its Derivatives
Foundational Approaches to Benzodiazocine Ring System Formation
The construction of the benzodiazocine core relies on established principles of heterocyclic chemistry, primarily involving the formation of the eight-membered ring through cyclization or ring expansion reactions.
Cyclization Reactions for Eight-Membered Heterocycle Construction (e.g., involving diamine precursors and electrophiles)
A cornerstone in the synthesis of nitrogen-containing heterocycles is the cyclocondensation reaction between a dinucleophile, such as a diamine, and a dielectrophile. For the synthesis of benzodiazocines, this typically involves an ortho-substituted benzene (B151609) derivative.
A common strategy is the reaction of o-phenylenediamine (B120857) or its derivatives with various electrophilic partners. rsc.org While extensively used for the synthesis of seven-membered 1,5-benzodiazepines through reaction with ketones or β-diketones, this principle can be extended to form eight-membered rings by selecting an appropriate dielectrophile. ias.ac.inijtsrd.comnih.gov For instance, a bimolecular condensation or an intramolecular cyclization of a precursor containing the necessary atoms for the eight-membered ring is a viable route. A general approach involves the reaction of an N-substituted o-phenylenediamine with a reagent that provides a four-carbon chain, ultimately forming the diazocine ring.
Another powerful method for constructing eight-membered rings is through transition-metal-catalyzed cycloaddition reactions. pku.edu.cn Formal [4+4] cycloadditions, for example, can unite two four-atom components to directly form the eight-membered ring system. The reaction of N-alkyl-α,β-unsaturated imines, derived from alkylamines and acrolein, can undergo a [4+4] cycloaddition to yield eight-membered diazacyclooctane derivatives in high yields. researchgate.net This strategy offers a convergent approach to the core structure.
Table 1: Overview of Foundational Cyclization Strategies
Ring Expansion Strategies for Medium-Sized Nitrogen Heterocycles
Ring expansion reactions provide an alternative and often elegant route to medium-sized rings that can be difficult to access via direct cyclization. This strategy involves the synthesis of a smaller, more readily formed ring system, which is then induced to expand.
Methodologies have been reported for the synthesis of seven-membered benzodiazepines through ring expansion, which serve as a proof of concept for accessing larger rings. For example, an unprecedented reactivity of 3-aminoquinoline-2,4-diones has been shown to furnish 1,4-benzodiazepine-2,5-diones under basic conditions via a molecular rearrangement. researchgate.netacs.org Similarly, ring-opening-ring-closure cascades of aziridines with anthranilic acids have been developed to produce benzo-1,4-diazepin-5-ones. researchgate.net Another approach involves the intramolecular C–N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to form a fused azetidine-benzodiazepine system, which can then undergo selective opening of the four-membered azetidine (B1206935) ring to yield functionalized 1,4-benzodiazepine (B1214927) derivatives. mdpi.com These examples highlight the utility of ring expansion in constructing benzofused nitrogen heterocycles.
Specific Synthetic Pathways to 1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine
To obtain the fully saturated this compound, specific synthetic routes are required that either build the ring in its reduced state or, more commonly, form an unsaturated or functionalized precursor that is subsequently reduced.
Reductive Transformations of Unsaturated or Functionalized Benzodiazocine Precursors (e.g., employing lithium aluminum hydride)
A robust method for preparing the target hexahydro compound involves the chemical reduction of a suitable benzodiazocine precursor containing reducible functional groups, such as amides (lactams) or imines. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent widely used for such transformations. masterorganicchemistry.combyjus.com It is capable of reducing cyclic amides (lactams) completely to the corresponding cyclic amines. masterorganicchemistry.com
A plausible synthetic sequence would first involve the construction of a 1,6-benzodiazocine-dione or a monolactam, such as 1,2,3,4,5,6-hexahydro-1,6-benzodiazocin-5-one. Subsequent treatment of this lactam precursor with LiAlH₄ in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) would reduce the amide carbonyl group to a methylene (B1212753) group, affording the desired this compound. lumenlearning.com This two-step approach, involving lactam formation followed by reduction, is a classic and reliable strategy in heterocyclic synthesis. The reduction of an eight-membered cyclic aminoacetal with LiAlH₄ has been demonstrated to produce the corresponding chiral diazacyclooctane, showcasing the applicability of this reagent for such ring systems. researchgate.net
Multi-Step Synthesis from Ortho-Substituted Aromatic Precursors
The synthesis of the this compound ring system can be achieved through a logical multi-step sequence starting from readily available ortho-substituted aromatic compounds like o-phenylenediamine or 2-nitroaniline.
One conceptual pathway begins with o-phenylenediamine. Selective mono-N-acylation with an appropriate haloacyl halide, such as 4-bromobutanoyl chloride, would yield an N-(2-aminophenyl)-4-bromobutanamide intermediate. This intermediate could then undergo an intramolecular nucleophilic substitution, where the remaining free aniline (B41778) nitrogen displaces the bromide, to form the eight-membered lactam, 1,2,3,4,5,6-hexahydro-1,6-benzodiazocin-5-one. As described previously (2.2.1), this lactam can then be reduced to the final product.
An alternative route could start with the reaction of o-phenylenediamine with succinic anhydride (B1165640). This reaction would form an amide-acid intermediate, which could then be cyclized and subsequently reduced. The cyclocondensation of o-phenylenediamine with various carbonyl compounds is a foundational method in the synthesis of related benzodiazepines and demonstrates the versatility of this precursor. rsc.orgijtsrd.com
Table 2: Illustrative Multi-Step Synthetic Schemes
DCC-Induced Cyclization in Hexahydrobenzodiazocine Synthesis
Peptide coupling reagents are highly effective for the formation of amide bonds and can be employed for intramolecular cyclization to form lactams. N,N'-Dicyclohexylcarbodiimide (DCC) is a classic reagent used for this purpose, often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
In the context of hexahydrobenzodiazocine synthesis, DCC can be used to construct a key lactam intermediate. This strategy requires a linear precursor molecule that contains both a carboxylic acid group and an amino group positioned to favor the formation of the eight-membered ring. An example of such a precursor would be N-(2-aminophenyl)-4-aminobutanoic acid. The treatment of this amino acid with DCC would activate the carboxylic acid moiety, making it susceptible to nucleophilic attack by the aniline nitrogen atom. This intramolecular condensation reaction would yield 1,2,3,4,5,6-hexahydro-1,6-benzodiazocin-5-one, with dicyclohexylurea precipitating as a byproduct. The resulting lactam can then be reduced with LiAlH₄ to yield the target saturated heterocycle. This method is particularly valuable for sterically hindered substrates or when mild reaction conditions are required. rsc.org
Derivatization and Functionalization Strategies for this compound Analogues
The derivatization and functionalization of the this compound core are crucial for modulating its physicochemical properties and biological activity. These strategies primarily focus on the introduction of various substituents onto the diazocine ring or the fused benzene ring.
The introduction of substituents on the 1,6-benzodiazocine framework can be achieved through several reactions, primarily targeting the nitrogen atoms or the aromatic ring. While literature specifically detailing the derivatization of the this compound core is limited, strategies employed for other benzodiazepine (B76468) isomers, such as the 1,5- and 1,4-benzodiazepines, provide valuable insights into potential functionalization pathways.
N-Alkylation and N-Acylation: The nitrogen atoms of the diazepine (B8756704) ring are common sites for modification. Alkylation reactions, often carried out under phase transfer catalysis (PTC) conditions, allow for the introduction of a wide range of alkyl groups. For instance, the alkylation of 7-chloro-1,5-benzodiazepine-2,4-dione with various alkyl halides in the presence of a base like potassium carbonate and a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB) exclusively yields 1,5-dialkylated products. rsc.org Similar strategies could be envisioned for the N-alkylation of the 1,6-benzodiazocine core. The use of different alkylating agents such as methyl iodide, benzyl (B1604629) bromide, and allyl bromide allows for the synthesis of diverse derivatives. rsc.org Acylation of the nitrogen atoms is another common strategy to introduce functional groups.
Functionalization of the Aromatic Ring: The benzene ring of the benzodiazocine scaffold can be functionalized through electrophilic aromatic substitution reactions. For example, nitration of 1,5-benzodiazepine-2,4-dione derivatives has been reported, offering a handle for further transformations of the nitro group. nih.gov
Modification of the Diazepine Ring: Beyond N-alkylation and acylation, the diazepine ring itself can be modified. For instance, the methylene group at the 3-position in 1,5-benzodiazepine-2,4-diones can be a site for functionalization, although under certain alkylation conditions, it may remain unreactive. rsc.orgrsc.org
Table 1: Examples of N-Alkylation of a 1,5-Benzodiazepine Derivative Data extrapolated from studies on 7-chloro-1,5-benzodiazepine-2,4-dione for illustrative purposes.
| Alkylating Agent | Base | Catalyst | Product | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | TBAB | 7-chloro-1,5-dimethyl-1,5-benzodiazepine-2,4-dione | 75 | rsc.org |
| Benzyl Bromide | K₂CO₃ | TBAB | 7-chloro-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione | 86 | rsc.org |
| Allyl Bromide | K₂CO₃ | TBAB | 1,5-diallyl-7-chloro-1,5-benzodiazepine-2,4-dione | - | rsc.org |
The construction of fused-ring systems incorporating the 1,6-benzodiazocine core leads to novel polycyclic scaffolds with potentially unique biological activities. These syntheses often involve intramolecular cyclization reactions or the use of the benzodiazocine as a building block for more complex structures.
One notable example involves the rearrangement of a hexahydro-5H-pyrrolo[2,1-c] rsc.orgmdpi.combenzodiazepine derivative. Heating of hexahydro-5H-pyrrolo[2,1-c] rsc.orgmdpi.combenzodiazepine-2,5,11-trione in boiling phosphoryl chloride leads to a rearranged product, 3,5-dichlorobenzo[h] rsc.orgnih.govnaphthyridine, a fused polycyclic system containing a 1,6-naphthyridine (B1220473) core. nih.gov This type of rearrangement highlights a potential, albeit indirect, route to fused systems related to the 1,6-benzodiazocine structure.
Direct fusion of a heterocyclic ring onto a pre-existing benzodiazocine scaffold is another key strategy. For example, the synthesis of pyrrolo[2,1-c] rsc.orgmdpi.combenzodiazepines, which are fused tricyclic systems, is well-documented. nih.gov While this specific example relates to the 1,4-benzodiazepine isomer, similar synthetic logic could be applied to the 1,6-benzodiazocine core. The synthesis of a novel nitrogen heterocyclic system, 6H,11H-pyrrolo[1,2-b] researchgate.netresearchgate.netbenzodiazocine, was achieved through a Vilsmeier-Haack formylation of 1-(2-acetamido-methylbenzyl)pyrrole, followed by alkaline hydrolysis, demonstrating the feasibility of creating fused pyrrole-benzodiazocine structures. rsc.org
Furthermore, the condensation of 5,6-diaminouracil (B14702) with phthalic anhydride results in the formation of a fused pyrimido[4,5-b] rsc.orgmdpi.comdiazocine ring, showcasing a method to introduce a pyrimidine (B1678525) ring onto a diazocine precursor. mdpi.com
Table 2: Examples of Fused-Ring Systems Related to Benzodiazocines
| Starting Material/Precursor | Reaction | Fused System | Reference |
| Hexahydro-5H-pyrrolo[2,1-c] rsc.orgmdpi.combenzodiazepine-2,5,11-trione | Rearrangement with POCl₃ | 3,5-dichlorobenzo[h] rsc.orgnih.govnaphthyridine | nih.gov |
| 1-(2-Acetamido-methylbenzyl)pyrrole | Vilsmeier-Haack formylation, then hydrolysis | 6H,11H-pyrrolo[1,2-b] researchgate.netresearchgate.netbenzodiazocine | rsc.org |
| 5,6-Diaminouracil and Phthalic anhydride | Condensation | Pyrimido[4,5-b] rsc.orgmdpi.comdiazocine | mdpi.com |
Catalytic Methods and Green Chemistry Approaches in Benzodiazocine Synthesis
The development of catalytic and environmentally friendly synthetic methods is a major focus in modern organic chemistry. For the synthesis of benzodiazepine derivatives, various catalytic systems have been explored to improve reaction efficiency, reduce waste, and simplify experimental procedures. While much of the research has concentrated on the more common 1,4- and 1,5-benzodiazepine isomers, these approaches offer valuable precedents for the synthesis of 1,6-benzodiazocines.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds and have been extensively used in the synthesis of benzodiazepines. mdpi.com These methods often allow for the construction of the diazepine ring under relatively mild conditions. For instance, palladium-catalyzed intramolecular C-N bond coupling has been used to synthesize functionalized 1,4-benzodiazepine derivatives. nih.gov
In the realm of green chemistry, the use of heterogeneous catalysts, microwave irradiation, and environmentally benign solvents has gained prominence. For the synthesis of 1,5-benzodiazepines, various solid acid catalysts, such as zeolites (H-MCM-22), have been shown to be effective for the condensation of o-phenylenediamines with ketones. nih.gov These catalysts are often reusable and can lead to high yields under mild, room temperature conditions. nih.gov Other green approaches include the use of nanocatalysts, such as Cu(II)-clay, often in conjunction with microwave assistance, to accelerate the reaction and improve yields. The use of water as a solvent and the development of one-pot, multicomponent reactions are also key aspects of green benzodiazepine synthesis. nih.gov For example, a core-shell nanocomposite, ACT@IRMOF-3, has been reported as an eco-friendly catalyst for the synthesis of benzodiazepine derivatives under mild conditions. rsc.org
Table 3: Examples of Catalytic and Green Synthesis Methods for Benzodiazepine Analogues
| Benzodiazepine Type | Catalyst/Method | Key Features | Reference |
| 1,5-Benzodiazepines | H-MCM-22 (Zeolite) | Room temperature, reusable catalyst, high selectivity | nih.gov |
| 1,5-Benzodiazepines | Cu(II)-Clay Nanocatalyst | Microwave-assisted, green synthesis | |
| Benzodiazepine derivatives | ACT@IRMOF-3 (Core-shell nanocomposite) | Eco-friendly, mild conditions, high yields | rsc.org |
| 1,4-Benzodiazepines | Palladium-catalyzed intramolecular C-N coupling | Mild conditions, synthesis of functionalized derivatives | nih.gov |
| 1,5-Benzodiazepines | Pd/TiO₂ | Aqueous medium, ligand-free condensation |
Advanced Structural Analysis and Conformational Studies of 1,2,3,4,5,6 Hexahydro 1,6 Benzodiazocine
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable tools for probing the structural and electronic properties of molecules. For a comprehensive understanding of 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine, a combination of techniques is employed, each providing unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for mapping out the proton and carbon frameworks.
In ¹H NMR spectra of related 1,5-benzodiazepine derivatives, the chemical shifts of the protons on the heterocyclic ring are influenced by their spatial relationship to the benzene (B151609) ring and the nitrogen atoms. For instance, in substituted 1,5-benzodiazepines and 1,5-benzothiazepines, detailed analysis using fitting programs like LAOCN3 has been employed to understand the complex spin systems. capes.gov.br The protons on the carbons adjacent to the nitrogen atoms (C2, C5, and C7 in a 1,6-diazocine system) would be expected to show characteristic downfield shifts due to the electronegativity of nitrogen. The protons of the methylene (B1212753) groups in the hexahydrodiazocine ring would likely appear as complex multiplets due to spin-spin coupling with neighboring protons. The aromatic protons would typically resonate in the range of 6.5-8.0 ppm, with their splitting patterns providing information about the substitution on the benzene ring.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. In related benzimidazole (B57391) derivatives, the chemical shifts of the carbons in the benzene ring can be used to study tautomeric equilibria. mdpi.com For this compound, the carbons of the benzene ring would have shifts in the aromatic region (typically 110-150 ppm). The carbons of the diazocine ring would appear in the aliphatic region, with those bonded to nitrogen (C2, C5a, C7) shifted downfield compared to the other methylene carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. For example, in the synthesis of 1,5-benzodiazepine derivatives, 1D and 2D NMR spectra were essential to differentiate between unexpected 3,4-dihydroquinoxaline byproducts. nih.gov
A summary of typical chemical shift ranges for related heterocyclic systems is provided in the table below.
| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 8.0 | 110 - 150 |
| N-CH ₂-C | 2.5 - 3.5 | 40 - 60 |
| C-CH ₂-C | 1.5 - 2.5 | 20 - 40 |
Photoelectron Spectroscopy for Electronic Structure and Conformational Insights
Photoelectron Spectroscopy (PES) is a powerful technique that provides information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. libretexts.org This technique can offer insights into the energies of molecular orbitals and, by extension, the bonding and conformational characteristics of a molecule.
For N-heterocyclic compounds, PES can distinguish between different types of nitrogen atoms, such as those in amine and imine environments. aps.orgarxiv.org In this compound, both nitrogen atoms are secondary amines. Studies on other N-heterocycles have shown that the N 1s core-level spectra are sensitive to the local chemical environment. researchgate.netnih.gov The binding energies of the N 1s electrons would be influenced by the degree of pyramidalization at the nitrogen centers and their interaction with the fused benzene ring.
Vibronic coupling, the interaction between electronic and vibrational transitions, plays a significant role in the photoelectron spectra of molecules and can provide detailed structural information. aps.orgarxiv.org The fine structure observed in high-resolution photoelectron spectra can be correlated with the vibrational modes of the resulting cation, offering insights into the geometry changes that occur upon ionization. For amine nitrogens in N-heterocycles, the 1s ionization typically induces significant geometrical changes, leading to broad peaks in the spectrum with multiple vibrational fingerprints. aps.orgarxiv.org This is in contrast to imine nitrogens, which often show sharper, more distinct peaks. aps.orgarxiv.org Analysis of the vibrational structure in the photoelectron spectrum of this compound could, therefore, provide information about the flexibility of the eight-membered ring and the nature of the nitrogen lone pair orbitals.
X-ray Crystallography for Solid-State Molecular Architecture Determination
For this compound, a single-crystal X-ray diffraction study would reveal the precise conformation of the eight-membered diazocine ring. It would determine whether the ring adopts a chair, boat, twist-boat, or other conformation in the solid state. Furthermore, the analysis would provide detailed information on the bond lengths and angles of the entire molecule, including the fusion of the benzene ring to the diazocine ring. Intermolecular interactions, such as hydrogen bonding involving the N-H groups, would also be elucidated, providing a complete picture of the crystal packing.
Conformational Analysis of the Eight-Membered Diazocine Ring System
The eight-membered diazocine ring is inherently flexible and can adopt a variety of conformations. princeton.edu The fusion of a benzene ring, as in this compound, introduces conformational constraints that influence the preferred shapes of the diazocine ring.
Characterization of Ring Puckering and Flexibility
The conformation of cyclic molecules can be quantitatively described using puckering parameters, such as those developed by Cremer and Pople. nih.govsmu.edu These parameters describe the deviation of the ring atoms from a mean plane and can be used to characterize the shape of the ring (e.g., chair, boat, twist). For an eight-membered ring, there are five puckering coordinates that define its conformation.
The conformational landscape of eight-membered rings is often complex, with multiple low-energy conformations separated by relatively low energy barriers. princeton.edu In the case of this compound, the diazocine ring is expected to adopt a non-planar conformation to relieve steric and torsional strain. Common conformations for eight-membered rings include the boat-chair, twist-boat-chair, and crown families. The presence of the fused benzene ring and the two nitrogen atoms will significantly influence the relative energies of these conformations. Computational methods, such as density functional theory (DFT), are often used in conjunction with experimental data to explore the potential energy surface and identify the most stable conformers. scispace.com
Influence of Substituents on Preferred Conformations
The introduction of substituents on either the benzene ring or the diazocine ring can have a profound effect on the conformational preferences of this compound. Substituents can influence the conformation through steric and electronic effects.
Steric interactions can favor conformations that minimize non-bonded interactions between the substituent and other parts of the molecule. For example, a bulky substituent would likely favor an equatorial or pseudo-equatorial position to avoid 1,3-diaxial-type interactions. In substituted 1,5-benzodiazepines, increasing methyl substitution leads to a flattening of the chair conformation. capes.gov.br Similarly, in disubstituted cyclohexanes, the bulkier substituent preferentially occupies the equatorial position to minimize steric strain. libretexts.org
Electronic effects of substituents can also play a role. Electron-withdrawing or electron-donating groups on the benzene ring can alter the electronic properties of the fused system, which may in turn affect the bond lengths and angles within the diazocine ring and influence its conformational equilibrium. For instance, the effect of halogen substituents on the ¹³C NMR chemical shifts in substituted benzenes is well-documented and arises from a combination of inductive and resonance effects, as well as spin-orbit coupling for heavier halogens. nih.gov Such electronic perturbations could propagate to the diazocine ring, influencing its geometry. Studies on substituted imidazobenzodiazepin-6-ones have shown that the nature and position of substituents significantly impact their affinity for benzodiazepine (B76468) receptors, which is intrinsically linked to their three-dimensional shape. beilstein-journals.orgnih.gov
Stereochemical Investigations of Chiral this compound Derivatives: A Field Awaiting Exploration
Despite a thorough and extensive search of scientific literature, detailed research findings and data specifically concerning the stereochemical investigations of chiral this compound derivatives are not available in the public domain. The scientific community has yet to publish dedicated studies on the synthesis, resolution, and conformational analysis of chiral derivatives of this particular heterocyclic system.
The field of stereochemistry, which examines the three-dimensional arrangement of atoms and molecules and its effect on chemical and biological properties, is a cornerstone of modern drug discovery and materials science. For heterocyclic compounds like this compound, understanding their stereoisomers—enantiomers and diastereomers—is crucial for elucidating structure-activity relationships.
While extensive research exists for structurally related compounds, such as 1,4-benzodiazepines and 1,5-benzodiazepines, the specific 1,6-benzodiazocine scaffold remains largely unexplored in the context of its chiral derivatives. The synthesis of this eight-membered ring system presents unique challenges, and the introduction of chirality, followed by the separation and characterization of its stereoisomers, represents a significant area for future research.
Future investigations in this area would likely involve several key aspects:
Enantioselective Synthesis: The development of synthetic routes that can produce specific enantiomers of this compound derivatives in high purity. This could involve the use of chiral catalysts, auxiliaries, or starting materials.
Chiral Resolution: For racemic mixtures of these compounds, the development of effective resolution techniques, such as chiral chromatography (e.g., HPLC with chiral stationary phases) or diastereomeric salt formation, would be essential to separate the enantiomers.
Conformational Analysis: A detailed study of the three-dimensional shapes (conformations) that the flexible eight-membered ring of chiral this compound derivatives can adopt. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography would be vital for this analysis. Understanding the preferred conformations is critical as it directly influences how these molecules interact with biological targets.
Stereochemical Stability: Investigating the potential for interconversion between different stereoisomers, a phenomenon that can be influenced by factors such as temperature and solvent.
The absence of published data means that tables detailing research findings, such as those comparing the properties of different enantiomers or the energetic barriers of conformational changes for chiral this compound derivatives, cannot be generated at this time.
The exploration of the stereochemistry of this class of compounds holds the potential to unlock new scientific understanding and could lead to the discovery of novel molecules with unique biological activities or material properties. As such, it represents a promising and open avenue for chemical research.
Computational Investigations and Theoretical Chemistry of 1,2,3,4,5,6 Hexahydro 1,6 Benzodiazocine
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine, which in turn dictate its reactivity and potential intermolecular interactions. Methods like Density Functional Theory (DFT) are employed to model the electronic properties of such molecules. nih.gov
A key aspect of these calculations is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule. A smaller gap generally suggests higher reactivity. For benzodiazepine (B76468) derivatives, which share structural similarities, DFT calculations at the B3LYP/6-311G+(d,p) level of theory have been used to elucidate thermodynamic, orbital, and electrostatic potential properties. researchgate.net
Furthermore, quantum chemical calculations can predict delocalization energies, which provide a measure of the stability gained by the delocalization of π-electrons across the aromatic ring and the diazocine system. This is particularly relevant for understanding the aromatic character and the influence of the fused diazocine ring on the benzene (B151609) moiety. The analysis of electrostatic potential maps can reveal regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack, respectively. For related tetrahydro-1,5-benzodiazepinones, quantum chemical calculations have been used to estimate the regioselectivity of electrophilic aromatic substitution reactions by analyzing localization energies of σ-complexes. mdpi.org
Table 1: Representative Quantum Chemical Parameters and Their Significance
| Calculated Parameter | Significance for this compound |
| HOMO Energy | Indicates the propensity to donate electrons in a chemical reaction. |
| LUMO Energy | Indicates the ability to accept electrons in a chemical reaction. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |
| Delocalization Energy | Quantifies the electronic stabilization of the fused ring system. |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for intermolecular interactions. |
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
The eight-membered diazocine ring in this compound imparts significant conformational flexibility. Understanding the accessible conformations is crucial as the three-dimensional shape of the molecule is a primary determinant of its biological activity. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring this conformational landscape. nih.govnih.gov
Initially, molecular mechanics force fields are used to generate a variety of low-energy conformations. These initial structures can then be subjected to MD simulations, which simulate the movement of atoms and molecules over time, providing a dynamic picture of the conformational behavior of this compound in a simulated environment (e.g., in a solvent like water). nih.gov
MD simulations can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. nih.gov For instance, in related 1,4-benzodiazepines, the seven-membered ring can exist in two rapidly inverting chiral conformers. nih.gov Similar analyses for the eight-membered ring of the title compound would identify its preferred puckering styles, such as boat-chair or twist-boat conformations. This information is invaluable for understanding how the molecule might adapt its shape to fit into a biological receptor.
Molecular Docking and Ligand-Protein Interaction Studies
Given that the benzodiazepine scaffold is well-known for its interaction with the GABAA receptor, molecular docking studies are a logical step to explore the potential binding of this compound to similar biological targets. nih.govnih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. wjarr.com
In these studies, a 3D model of the target protein (e.g., a homology model of a specific GABAA receptor subtype) is used as the receptor. The different conformations of this compound, as determined from conformational analysis, are then "docked" into the putative binding site. A scoring function is used to estimate the binding affinity for each pose, ranking the most likely binding modes. researchgate.net
For example, studies on other benzodiazepine derivatives have identified key interactions within the binding pocket at the α/γ subunit interface of the GABAA receptor. nih.gov These interactions often involve hydrogen bonds, hydrophobic interactions, and π-stacking. By docking this compound into this site, one could hypothesize the key amino acid residues with which it might interact and predict its potential as a modulator of the receptor. Such studies have been performed for a variety of benzodiazepine derivatives to understand their binding mechanisms. nih.govmdpi.com
Table 2: Illustrative Data from a Hypothetical Docking Study
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | A strong predicted binding affinity to the receptor. |
| Interacting Residues | Tyr159, Phe77, Thr206 | Specific amino acids in the binding pocket that form key interactions. |
| Types of Interactions | Hydrogen bond with Tyr159, Hydrophobic interactions with Phe77 | The nature of the forces stabilizing the ligand-receptor complex. |
Structure-Based Computational Design of Novel this compound Analogues
The insights gained from molecular docking and quantum chemical calculations can be leveraged for the structure-based design of novel analogues of this compound with potentially improved properties. nih.gov The goal is to modify the parent structure to enhance its binding affinity, selectivity, or other desirable characteristics.
For instance, if docking studies reveal an unoccupied hydrophobic pocket within the binding site, new analogues can be designed by adding hydrophobic substituents (e.g., methyl, ethyl, or phenyl groups) at the corresponding position on the this compound scaffold. Similarly, if a hydrogen bond donor or acceptor on the receptor is not engaged, the scaffold can be modified to introduce a complementary group.
This iterative process of design, virtual screening (docking of a library of designed compounds), and subsequent scoring allows for the prioritization of a smaller number of promising new analogues for chemical synthesis and experimental testing. This approach significantly reduces the time and cost associated with the discovery of new lead compounds. Structure-activity relationship studies on related imidazobenzodiazepin-6-ones have shown how substitutions at different positions can dramatically affect receptor affinity. nih.gov
Pharmacological and Biological Evaluation of 1,2,3,4,5,6 Hexahydro 1,6 Benzodiazocine and Its Analogues
Central Nervous System (CNS) Activity Profiling
The primary pharmacological value of benzodiazocine analogues, particularly benzodiazepines, lies in their broad range of effects on the central nervous system. They are known to produce sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects by acting as positive allosteric modulators of the GABA-A receptor, which enhances the inhibitory effects of the neurotransmitter GABA. nih.govijraset.com
Assessment of Psychotropic Effects (e.g., sedative, hallucinogenic potential)
The sedative properties of benzodiazocine analogues are a hallmark of this compound class. Numerous derivatives are recognized for their potent sedative and hypnotic activities. ijraset.com For instance, a study on novel annulated pyrrolo nih.govresearchgate.netbenzodiazepines found that one derivative, a triazolopyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepin-8-one fused with a thiadiazolone ring (PBDT 13), exhibited significant sedative effects comparable to diazepam. nih.gov This was demonstrated in a pentobarbital-induced hypnotic model in mice, where the compound significantly decreased the onset of sleep and increased its duration. nih.gov Similarly, the fluorinated analogue Flutemazepam is noted for its powerful sedative-hypnotic properties. wikipedia.org A new 2,3-benzodiazepine derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), also produced a sedative effect, though only at higher doses (10.0 mg/kg), suggesting a potential separation from its anxiolytic effects which were observed at lower doses. nih.gov
The hallucinogenic potential of these compounds is less commonly reported. However, some related structures, like the benzomorphan (B1203429) analogue metazocine, are known to have dysphoric and hallucinogenic side-effects, which are attributed to interactions with the kappa opioid receptor (KOR). wikipedia.org
Anxiolytic, Anticonvulsant, and Hypnotic Properties
Analogues of 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine are most renowned for their anxiolytic, anticonvulsant, and hypnotic activities. These effects are primarily mediated by their interaction with specific subunits of the GABA-A receptor. nih.gov
Anxiolytic Properties: Many benzodiazepine (B76468) derivatives are potent anxiolytics. chemisgroup.us For example, Alprazolam is commonly prescribed for anxiety and panic disorders. wikipedia.org Studies on new derivatives continue to identify potent anxiolytic agents. A series of novel annulated pyrrolo nih.govresearchgate.netbenzodiazepines showed that compound PBDT 13 had anxiolytic effects comparable to diazepam in the elevated plus-maze test. nih.govnih.gov Likewise, the 2,3-benzodiazepine derivative VBZ102 induced a pronounced anxiolytic effect in both the light-dark box and open-field tests in mice. nih.gov This effect is often sought with minimal accompanying sedation, a goal in the development of new anxiolytics. nih.gov
Anticonvulsant Properties: The anticonvulsant effects of benzodiazepines are well-documented, making them useful in the treatment of epilepsy and certain types of seizures. ijraset.comneupsykey.com Clonazepam, for example, has established anticonvulsant effects. nih.gov Research into novel structures has yielded compounds with significant anticonvulsant profiles. PBDT 13 was found to exhibit potent anticonvulsant activity in drug-induced convulsion models. nih.govnih.gov Benzodiazepines are particularly effective against seizures induced by pentylenetetrazol, a model for generalized absence seizures. neupsykey.com The binding to the α1 subunit of the GABA-A receptor is thought to be responsible for some of the anticonvulsant actions of diazepam. nih.gov
Hypnotic Properties: The hypnotic effects of these analogues are utilized in the treatment of insomnia. ijraset.com Flutemazepam is described as having powerful hypnotic properties. wikipedia.org The sedative effects of compounds like PBDT 13, demonstrated by a reduction in sleep onset and an increase in sleep duration, are indicative of their hypnotic potential. nih.gov
Table 1: CNS Activity of Selected Benzodiazocine Analogues This table is interactive. You can sort and filter the data.
| Compound | Analogue Class | Anxiolytic Activity | Anticonvulsant Activity | Sedative/Hypnotic Activity | Reference |
|---|---|---|---|---|---|
| PBDT 13 | Pyrrolo nih.govresearchgate.netbenzodiazepine | Comparable to Diazepam | Effective in convulsion models | Potent sedative effects | nih.govnih.gov |
| VBZ102 | 2,3-Benzodiazepine | Pronounced anxiolytic effect | Not specified | Observed at higher doses | nih.gov |
| Flutemazepam | 1,4-Benzodiazepine (B1214927) | Powerful | Powerful | Powerful | wikipedia.org |
| Alprazolam | Triazolo nih.govresearchgate.netbenzodiazepine | High (used for panic disorders) | Yes | Yes | wikipedia.org |
| Diazepam | 1,4-Benzodiazepine | High | High | High | nih.govnih.gov |
Evaluation of Muscle Relaxant Effects
Muscle relaxant properties are another key feature of the pharmacological profile of benzodiazepines. chemisgroup.usijraset.com This effect is mediated through the enhancement of GABA-mediated inhibition in the spinal cord and brainstem. ijraset.com Diazepam is a classic example of a benzodiazepine used for its muscle relaxant effects, which are antagonized by the specific benzodiazepine antagonist Ro 15-1788, confirming the role of benzodiazepine receptors. nih.gov The therapeutic action is believed to be mediated by GABA-A receptors containing the α2 subunit. nih.gov
In vitro studies have also explored the direct action of these compounds. Research on guinea pig trachealis muscle showed that diazepam, flunitrazepam, and midazolam caused concentration-dependent relaxation of the smooth muscle, suggesting a direct action that is independent of neural pathways or benzodiazepine receptors. nih.gov
Analgesic and Antinociceptive Activity Investigations
While benzodiazepines are not primarily classified as analgesics, evidence suggests that some analogues possess antinociceptive properties and can modulate pain pathways, partly through interactions with the opioid system.
Comparison with Known Analgesic Agents (e.g., opioid-like activity)
Certain analogues of this compound have demonstrated notable analgesic activity. Specifically, bridged benzazocine derivatives, which contain a single nitrogen in the eight-membered ring, have shown potency comparable to established opioid analgesics. One study found that 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine (B8528088) and its N-methyl derivative are more active than codeine in the mouse hot-plate antinociceptive assay. nih.gov Another related compound, 10-methoxy-3-methyl-2,3,4,5,6,7-hexahydro-1H-3-benzazonine, was also found to have analgesic activity comparable to codeine. nih.gov
The analgesic effects of benzodiazepines themselves are more complex. While not used as primary analgesics, their spinal administration can produce analgesia, and they are known to potentiate the effects of opioids. nih.govbaltimorecity.gov The concurrent use of benzodiazepines and opioids, however, can lead to significantly worsened respiratory depression. fda.gov
Table 2: Analgesic Potency of Selected Analogues Compared to Opioids This table is interactive. You can sort and filter the data.
| Compound | Analogue Class | Test Model | Potency Comparison | Reference |
|---|---|---|---|---|
| 1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine | Benzazocine | Mouse hot-plate | More active than Codeine | nih.gov |
| N-methyl derivative of above | Benzazocine | Mouse hot-plate | More active than Codeine | nih.gov |
| 10-Methoxy-3-methyl-2,3,4,5,6,7-hexahydro-1H-3-benzazonine | Benzazonine | Not specified | Comparable to Codeine | nih.gov |
| Morphine | Opioid (Reference) | N/A | Gold standard for potent analgesia | wikipedia.org |
Exploration of Opioid Receptor Interactions
The potential analgesic effects of some benzodiazocine analogues may be explained, in part, by their direct interaction with opioid receptors. In vitro studies have shown that certain benzodiazepines can interact with cloned human opioid receptor subtypes. nih.gov Specifically, midazolam, chlordiazepoxide, and diazepam were found to directly displace radioligand binding from kappa (κ) and delta (δ) opioid receptors, but not mu (μ) receptors. nih.gov
Furthermore, these benzodiazepines stimulated functional activity at kappa receptors, acting as agonists. nih.gov Midazolam also showed weak agonist activity at delta receptors. nih.gov These findings suggest that the analgesic efficacy reported for spinally administered benzodiazepines might be at least partially attributable to a direct interaction with kappa-opioid receptors. researchgate.netnih.gov Derivatives of 1,4-benzodiazepine, such as tifluadom, have also been identified as having a selective affinity for the kappa-opioid receptor. herts.ac.uk This interaction with opioid receptors, which is distinct from their primary mechanism at the GABA-A receptor, represents a significant area of research for developing novel analgesics.
Antiproliferative and Antitumor Activity Studies
Derivatives of the broader benzodiazepine family, which includes the 1,6-benzodiazocine core, have demonstrated notable antiproliferative effects across various cancer cell lines. nih.govresearchgate.net The versatility of this chemical scaffold allows for modifications that can lead to potent cytotoxic activity. nih.gov For instance, certain novel 1,5-benzodiazepine derivatives have exhibited significant cytotoxic activity against human cancer cell lines, including colon, breast, lung, and bladder cancer. nih.gov Similarly, studies on benzo[b]pyrano[2,3-e] scielo.brnih.govdiazepines have shown that a majority of the synthesized compounds possess noteworthy cytotoxic activities against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. mdpi.com
Research into 2,3-dihydro-1,5-benzodiazepine derivatives revealed that several compounds were selectively toxic to prostate cancer cells (PC-3) while sparing normal macrophage cells. semanticscholar.org One particular derivative reduced the viability of PC-3 cells to just 13.75% at a concentration of 20 µM. semanticscholar.org The antiproliferative potential of these heterocyclic systems underscores their promise as a basis for the development of new anticancer agents. researchgate.netscielo.br
In vitro cytotoxicity assays are fundamental in evaluating the antiproliferative potential of new chemical entities. The MTT assay is a commonly used method to assess the cytotoxic effects of compounds on various cell lines. semanticscholar.orgnih.gov
Several studies have documented the cytotoxic effects of benzodiazepine analogues. For example, synthesized benzoxazepine derivatives displayed cytotoxicity against selected solid tumor cell lines, including HeLa (cervical cancer), A549 (lung cancer), Caco-II (colorectal cancer), and MCF-7 (breast cancer). scielo.br Likewise, specific 1-cinnamoyl-2,2,4-trimethyl-1H-2,3,4,5-tetrahydro-1,5-benzodiazepine derivatives were found to be cytotoxic against SW707 (colon cancer) and HCV29T (bladder cancer) cell lines, among others. nih.gov
The table below summarizes the findings from various in vitro cytotoxicity studies on analogues structurally related to 1,6-benzodiazocine.
| Compound Class | Tested Cell Lines | Observed Effect | Source |
|---|---|---|---|
| Benzoxazepine Derivatives | HeLa, A549, Caco-II, MCF-7 | Displayed varying levels of cytotoxicity depending on the cell type. | scielo.br |
| 1,5-Benzodiazepine Derivatives | SW707 (colon), MCF-7 (breast), A549 (lung), HCV29T (bladder) | Compounds 4, 5, and 6 exhibited cytotoxic activity. | nih.gov |
| 2,3-Dihydro-1,5-benzodiazepine Derivatives | PC-3 (prostate) | Compound 3 reduced cell viability to 13.75%; other derivatives also showed selective toxicity. | semanticscholar.org |
| Benzo[b]pyrano[2,3-e] scielo.brnih.govdiazepines | HCT-116 (colorectal), MCF-7 (breast) | Majority of compounds showed noteworthy cytotoxic activities. | mdpi.com |
The mechanisms underlying the antitumor effects of these compounds are an area of active investigation. Some fused heterocyclic systems, structurally related to benzodiazocines, are known to function as topoisomerase I poisons or DNA gyrase inhibitors, which are mechanisms characteristic of certain antitumor antibiotics. esisresearch.org
A notable example comes from studies on Pyrrolo[1,2-b] scielo.brnih.govnih.govbenzothiadiazepine 5,5-dioxides (PBTDs), which have been shown to induce apoptosis in human BCR-ABL expressing leukemia cells. documentsdelivered.com This apoptotic activity was also observed in primary leukemic blasts from patients with chronic myelogenous leukemia (CML), including those resistant to standard tyrosine kinase inhibitors. documentsdelivered.com These findings suggest that the benzothiazepine (B8601423) scaffold, an analogue of benzodiazocine, holds promise for developing agents with properties akin to antitumor antibiotics for treating hematological malignancies. documentsdelivered.com
Enzyme Inhibition Studies (e.g., Cholinesterase inhibition)
The ability of 1,6-benzodiazocine analogues to inhibit specific enzymes is a key aspect of their pharmacological profile. Cholinesterase inhibitors, for instance, prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the management of conditions like Alzheimer's disease and myasthenia gravis. nih.gov
Derivatives of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, a related heterocyclic structure, have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE). nih.gov Many of the synthesized derivatives in this class inhibited both acetylcholinesterase (AChE) and BChE with IC50 values in the micromolar range, often showing a preference for BChE. nih.gov The N2-(4-phenylbutyl) derivative emerged as the most potent and selective inhibitor, with a sub-micromolar IC50 value for BChE. nih.gov
Beyond cholinesterases, other enzyme systems are also targeted. Analogues such as 1,2,3,4-tetrahydrobenzo[b] scielo.brucdavis.edunaphthyridine have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways relevant to cognitive processes. nih.gov
The table below presents data on the inhibition of cholinesterases by a key analogue.
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Selectivity | Source |
|---|---|---|---|---|
| N2-(4-phenylbutyl) HHAI derivative (15d) | Butyrylcholinesterase (BChE) | 0.17 µM | >100-fold selective over AChE | nih.gov |
Other Biological Activities
The pharmacological evaluation of 1,6-benzodiazocine analogues extends to a variety of other biological effects, including anti-inflammatory, antimicrobial, and receptor-modulating activities. researchgate.net
Anti-inflammatory Activity: Several classes of benzodiazepine and benzoxazepine derivatives possess anti-inflammatory properties. researchgate.netscielo.br Certain 1,5-benzodiazepine tricyclic derivatives have demonstrated anti-inflammatory effects in animal models by significantly inhibiting the production of pro-inflammatory mediators like interleukin-6 (IL-6) and prostaglandin (B15479496) E(2). nih.gov Similarly, some benzoxazepine derivatives have shown an ability to modulate the release of the pro-inflammatory cytokines IL-6 and tumor necrosis factor-α (TNF-α) from cancer cells, indicating a potential dual anti-inflammatory and anti-cancer profile. scielo.br
Antimicrobial Activity: The antimicrobial potential of these heterocyclic systems has also been explored. A series of 2,3-dihydro-1,5-benzodiazepine derivatives were reported to be bacteriostatic against a panel of bacteria, including methicillin-resistant Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 4 mg/mL. semanticscholar.org Other studies on substituted benzimidazoles, which share a common bicyclic core structure, found broad-spectrum antibacterial activity. esisresearch.org One derivative, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole, was particularly active against Gram-positive bacteria with an MIC of 12.5 µg/mL. esisresearch.org The synthesized compounds also showed significant activity against the yeast Candida albicans. esisresearch.org
Analogues of 1,6-benzodiazocine have been identified as antagonists for several important physiological receptors.
AMPAR Antagonism: 2,3-Benzodiazepines are a well-known class of noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). researchgate.netucdavis.edu The compound GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses. ucdavis.edu
Vasopressin and Endothelin Antagonism: The 2,3-benzodiazepine structure has been associated with vasopressin and endothelin receptor antagonism. researchgate.netnih.gov Inspired by existing antagonists, a novel class of endothelin (ET) receptor antagonists was designed based on a 1,3,4,5-tetrahydro-1H-benzo[e] scielo.brnih.govdiazepin-2-one scaffold. nih.gov This work led to the identification of potent dual ET(A)/ET(B) receptor antagonists with affinities in the low nanomolar range. nih.gov
Cholecystokinin (CCK) Antagonism: Cholecystokinin antagonism is another reported activity for this family of compounds. researchgate.net A series of nonpeptide CCK(2) receptor antagonists was developed using a 2,7-dioxo-2,3,4,5,6,7-hexahydro-1H-benzo[h] scielo.brnih.govdiazonine template. nih.gov One such compound behaved as a competitive CCK(2) receptor antagonist, displacing the radioligand from CCK(2) sites with a pKi of 6.99 and showing 100-fold selectivity for CCK(2) over CCK(1) receptors. nih.gov
The table below summarizes the receptor antagonism findings.
| Receptor Target | Compound Class/Example | Activity Details | Source |
|---|---|---|---|
| AMPAR | 2,3-Benzodiazepines (e.g., GYKI 52466) | Highly selective, noncompetitive antagonism. | researchgate.netucdavis.edu |
| Endothelin (ET(A)/ET(B)) | 1,3,4,5-Tetrahydro-1H-benzo[e] scielo.brnih.govdiazepin-2-ones | Potent dual antagonists with affinities in the low nanomolar range. | nih.gov |
| Cholecystokinin (CCK(2)) | 2,7-Dioxo-2,3,4,5,6,7-hexahydro-1H-benzo[h] scielo.brnih.govdiazonine derivatives | Competitive antagonist with pKi = 6.99 and 100-fold selectivity over CCK(1). | nih.gov |
| Vasopressin | 2,3-Benzodiazepines | Identified as vasopressin receptor antagonists. | researchgate.net |
Anti-HIV Activity
The potential for benzodiazepine derivatives to act as anti-HIV agents has been an area of active investigation. Research has focused on various analogues that inhibit viral replication through different mechanisms.
A notable class of benzodiazepine-related compounds with demonstrated anti-HIV-1 activity is the Tetrahydro-imidazo[4,5,1-jk] nih.govyoutube.com-benzodiazepin-2(1H)-one (TIBO) derivatives. These compounds are non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Structure-activity relationship (SAR) studies on TIBO derivatives have revealed key features for potent antiviral activity. For instance, the introduction of a chlorine atom at the ortho position of the 6-phenyl group has been shown to increase activity. nih.gov One of the most effective analogues in a study, compound 9jj, demonstrated an IC₅₀ of 4 µM, a level of activity comparable to DDI (Didanosine), a nucleoside reverse transcriptase inhibitor used in AIDS therapy. nih.gov
The following table summarizes the anti-HIV-1 activity of selected TIBO derivatives.
| Compound | R-group (Position 6) | Anti-HIV-1 Activity (IC₅₀ in µM) |
| 9a | H | >159 |
| 9b | CH₃ | 63 |
| 9f | C₆H₅ | 13 |
| 9jj | 3,5-dimethylphenyl | 4 |
Data sourced from studies on TIBO derivatives. nih.gov
More recent research has uncovered a novel mechanism by which certain benzodiazepines may combat HIV. mdpi.com The benzodiazepine Ro5-3335 has been shown to inhibit the host transcription factor RUNX1. mdpi.com This inhibition can synergize with other agents, like suberanilohydroxamic acid (SAHA), to activate the transcription of the latent HIV-1 provirus. mdpi.com This "shock and kill" strategy aims to reactivate the latent HIV reservoir, making it vulnerable to elimination by the immune system or other antiviral drugs. Further investigation showed that Ro5-3335 and other benzodiazepines, such as Alprazolam, can alter the chromatin state at the integrated HIV-1 Long Terminal Repeat (LTR), increasing the occupancy of transcription factors like STAT5 and CBP/P300, which promotes viral transcription. mdpi.com
Other related heterocyclic structures, such as benzodithiazine-dioxides, have also been identified as potent anti-HIV-1 agents, with one lead compound showing an effective concentration (EC₅₀) of 0.09 µM with minimal cytotoxicity. nih.gov
Mechanistic Investigations of Biological Action
The biological actions of benzodiazepines and their analogues are primarily mediated through their interaction with the central nervous system, although other mechanisms have been identified for specific activities.
The principal mechanism of action for the majority of benzodiazepines is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. isca.mewikipedia.org Benzodiazepines are positive allosteric modulators of the GABA-A receptor, which is a ligand-gated chloride ion channel. nih.govbenzoinfo.com
The process involves the following steps:
Binding: Benzodiazepines bind to a specific site on the GABA-A receptor, which is distinct from the GABA binding site itself. isca.me This binding site is located at the interface between the α and γ subunits of the pentameric receptor complex. nih.gov
Conformational Change: This binding induces a conformational change in the GABA-A receptor, increasing its affinity for GABA. wikipedia.org
Potentiation of GABA Effect: The enhanced binding of GABA increases the frequency of the chloride channel opening. youtube.comwikipedia.org
Neuronal Inhibition: The influx of negative chloride ions hyperpolarizes the neuron's membrane, making it less excitable and reducing neuronal firing rates. isca.mebenzoinfo.com
This enhancement of GABAergic inhibition is responsible for the characteristic sedative, hypnotic, anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties associated with this class of drugs. isca.mewikipedia.org Different isoforms of the GABA-A receptor α subunit (e.g., α1, α2, α3, α5) mediate different pharmacological effects. nih.gov For example, the α1 subunit is primarily associated with sedative effects, while the α2 subunit is linked to anxiolytic actions. nih.gov
In addition to the well-established GABAergic mechanism, research into closely related structures suggests other potential biological actions. A study on 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine, a rigid analogue, revealed significant analgesic activity. nih.gov This compound and its N-methyl derivative were found to be more potent than codeine in antinociceptive assays and, importantly, did not appear to support morphine dependence, suggesting a mechanism potentially distinct from classical opioids like morphine. nih.govwikipedia.org
Structure Activity Relationship Sar Studies and Lead Optimization for 1,2,3,4,5,6 Hexahydro 1,6 Benzodiazocine Derivatives
Systematic Derivatization and Analogue Synthesis for SAR Elucidation
Information regarding the systematic synthesis of a library of 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine analogues to explore the impact of various substituents on biological activity is not available in the reviewed literature. Typically, this would involve modifying the aromatic ring, the diazocine ring, or the nitrogen substituents to probe the chemical space around the core scaffold. The absence of such studies prevents the creation of a data table correlating structural modifications with activity changes.
Identification of Key Pharmacophoric Elements and Structural Determinants of Activity within the 1,6-Benzodiazocine Scaffold
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. Without a set of active and inactive compounds for the this compound scaffold, the development and validation of a specific pharmacophore model have not been reported. Key elements such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions that are critical for the activity of this specific compound class remain undefined.
Elucidating the Impact of Substituent Position and Nature on Biological Efficacy and Selectivity
Rational Design and Iterative Optimization of this compound Derivatives
Rational drug design relies on a foundational understanding of the SAR and the target structure. The process involves iterative cycles of designing new molecules based on previous findings, synthesizing them, and evaluating their biological properties to achieve improved therapeutic profiles. The lack of initial SAR data for this compound derivatives means that reports on their rational design and optimization are also absent from the scientific literature.
Future Research Directions and Therapeutic Potential of 1,2,3,4,5,6 Hexahydro 1,6 Benzodiazocine
Comprehensive Preclinical Characterization
A thorough understanding of how 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine and its derivatives behave within a biological system is paramount. This involves a detailed investigation of their pharmacokinetic and pharmacodynamic profiles, as well as their bioavailability and potential for drug-drug interactions.
Investigation of Pharmacokinetic and Pharmacodynamic Profiles
The study of pharmacokinetics (PK) encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug, essentially tracking its journey through the body. nih.gov For derivatives of this compound, a critical area of future research will be to delineate these ADME properties. Understanding how quickly the compound is absorbed, where it distributes in the body, how it is metabolized by enzymes, and the route and rate of its elimination is fundamental. nih.gov
Pharmacodynamics (PD), on the other hand, describes what the drug does to the body, focusing on the mechanism of action and the relationship between drug concentration and effect. nih.gov For benzodiazocine-based compounds, this would involve identifying their specific molecular targets and characterizing the physiological responses they elicit. Establishing a clear relationship between the plasma concentration of the drug and its therapeutic or adverse effects is a key objective. nih.gov The relationship between PK and PD is often complex and can be influenced by factors such as the rate of drug administration and the formation of active metabolites. nih.gov
Assessment of Bioavailability and Drug-Drug Interactions
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged. nih.gov It is a critical parameter that influences the required dose and route of administration. nih.gov Future studies on this compound analogues will need to systematically assess their bioavailability following various routes of administration.
Furthermore, the potential for drug-drug interactions is a significant consideration in drug development. These interactions can alter the bioavailability and clearance of a drug, potentially leading to a change in its steady-state concentration and therapeutic effect. nih.gov Therefore, comprehensive in vitro and in vivo studies will be necessary to identify any potential interactions with other commonly prescribed medications. This is particularly important for patient populations that may be on multiple drug regimens.
Exploration of Novel Therapeutic Applications beyond Current Findings
While initial research has pointed towards certain therapeutic activities, the full potential of the this compound scaffold is likely yet to be realized. A systematic exploration of its derivatives for a wider range of therapeutic applications is a crucial future direction.
Derivatives of related benzazocine and benzodiazepine (B76468) structures have shown a wide array of biological activities. For instance, certain 9-hydroxy-1,2,3,4,5,6-hexahydro-1,5-methano-3-benzazocine derivatives have been synthesized and demonstrated analgesic properties, with one compound showing activity comparable to codeine. nih.gov Similarly, novel derivatives of diphenyl-1,3,4-oxadiazole have been designed as ligands for benzodiazepine receptors, exhibiting sedative-hypnotic, anxiolytic, and anticonvulsant activities. nih.gov These findings suggest that the this compound core could be a valuable starting point for developing agents targeting the central nervous system.
Advancements in Stereoselective Synthesis for Chiral Analogues
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance in modern drug discovery. nih.gov
Future research will focus on developing novel and efficient stereoselective synthetic methods for producing chiral analogues of this compound. This will allow for the investigation of the specific biological activities of individual enantiomers, potentially leading to the development of more potent and safer drugs. The "memory of chirality" is an emerging strategy in asymmetric synthesis that could be applied to the synthesis of enantiomerically enriched 1,4-benzodiazepin-2-ones, a related class of compounds. vt.edu
Integration of Artificial Intelligence and Machine Learning in Benzodiazocine Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govnih.gov These powerful computational tools can analyze vast datasets to identify patterns, predict the properties of new molecules, and accelerate the identification of promising drug candidates. nih.govmdpi.com
In the context of this compound, AI and ML can be employed in several ways:
Virtual Screening: ML algorithms can screen large virtual libraries of benzodiazocine derivatives to predict their binding affinity to specific biological targets. mdpi.com
ADME/Toxicity Prediction: AI models can predict the pharmacokinetic and toxicological properties of new analogues, helping to prioritize compounds with favorable profiles for synthesis and further testing. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new benzodiazocine-based structures with desired properties.
By integrating AI and ML into the research workflow, scientists can more efficiently navigate the vast chemical space of benzodiazocine derivatives and focus resources on the most promising candidates. astrazeneca.comjsr.org
Development of Prodrug Strategies and Advanced Delivery Systems for this compound
Even a highly active compound can be therapeutically ineffective if it has poor physicochemical properties, such as low solubility or poor membrane permeability. Prodrug strategies and advanced drug delivery systems offer solutions to overcome these challenges. nih.gov
A prodrug is an inactive or less active derivative of a drug that is converted into the active form in the body. nih.gov This approach can be used to improve the solubility, stability, and bioavailability of a parent drug. nih.gov For example, a glucuronide prodrug of an anticancer compound was found to be 80-fold more soluble than the parent drug. nih.gov Similarly, pyrrolo[2,1-c] mdpi.comastrazeneca.combenzodiazepine-beta-glucuronide prodrugs have been designed for selective cancer therapy. nih.gov Future research could explore the design of prodrugs of this compound to enhance its therapeutic potential.
Q & A
Q. What synthetic methodologies are recommended for preparing 1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine derivatives?
Methodological Answer: Key synthetic routes involve cyclization reactions and ring-closing strategies to form the diazocine core. For example, derivatives with analgesic activity (e.g., 1,4-dimethyl-1,6-methano-4-benzazonin-10-ol) are synthesized via multi-step sequences starting from substituted benzazepines, followed by hydrogenation and functionalization . Purification often employs techniques like recrystallization (using solvents such as ethyl acetate/hexane mixtures) and column chromatography (silica gel, gradient elution) to isolate enantiomerically pure forms. Critical steps include controlling reaction temperatures (0–60°C) and optimizing catalyst systems (e.g., Pd/C for hydrogenation) to minimize byproducts .
Q. Which analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves stereochemistry and confirms hydrogenation patterns. For example, coupling constants (J = 2–5 Hz) distinguish axial/equatorial protons in the diazocine ring .
- X-ray Crystallography: Determines absolute configuration and packing behavior. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal lattices, as observed in analogs like 6,6-[ethylenebis(sulfanediyl)] derivatives .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>98%) using C18 columns and UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How do structural modifications influence the pharmacological activity of this compound analogs?
Methodological Answer: Structure-Activity Relationship (SAR) Studies reveal:
- Substituent Effects: Methyl groups at the 1,4-positions enhance opioid receptor binding (e.g., analogs with Ki = 12 nM for μ-opioid receptors) .
- Hydrogen-Bonding Motifs: Hydroxyl or carbonyl groups at C-10 improve solubility and blood-brain barrier penetration, critical for CNS activity .
- Stereochemical Impact: (1S,6S)-configured derivatives show higher analgesic potency than (1R,6R) enantiomers, validated via chiral HPLC and in vivo tail-flick tests .
Q. Table 1: Pharmacological Data for Selected Analogs
| Compound | μ-Opioid Ki (nM) | Solubility (mg/mL) | Analgesic ED₅₀ (mg/kg) |
|---|---|---|---|
| 1,4-Dimethyl analog | 12 ± 2 | 0.45 (PBS) | 1.2 ± 0.3 |
| 10-Hydroxy analog | 18 ± 3 | 1.2 (PBS) | 2.1 ± 0.5 |
Q. What in vivo models are suitable for evaluating dependence potential in benzodiazocine derivatives?
Methodological Answer:
- Primate Self-Administration Models: Rhesus monkeys are used to assess reinforcing effects. Doses (0.01–0.1 mg/kg) are administered intravenously, with lever-pressing rates compared to controls (e.g., hydromorphone as a reference) .
- Withdrawal Studies: Chronic dosing (14 days) followed by abrupt cessation monitors somatic signs (e.g., tremors, vocalizations). Plasma corticosterone levels are quantified via ELISA to correlate stress responses .
- Hormonal Interaction Assays: Co-administration with opioid antagonists (e.g., naltrexone) evaluates pituitary-gonadal axis disruption. Serum LH and testosterone levels are measured using radioimmunoassays .
Q. How can computational methods predict physicochemical properties of this compound?
Methodological Answer:
- ACD/Labs Percepta Platform: Predicts logP (2.8 ± 0.3), pKa (9.1 for the tertiary amine), and aqueous solubility (0.3 mg/mL) using fragment-based algorithms .
- Molecular Dynamics Simulations: Models membrane permeability (e.g., PAMPA assay correlation) by analyzing free-energy barriers for bilayer crossing .
- Docking Studies: Identifies potential binding poses at opioid receptors using AutoDock Vina. Key interactions include π-π stacking with Tyr148 and hydrogen bonding with Asp147 .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for benzodiazocine derivatives?
Methodological Answer: Discrepancies often arise from catalyst purity or solvent effects . For example:
- Catalyst Batch Variability: Pd/C from different suppliers may reduce reaction yields by 10–15% due to residual moisture. Pre-treatment with H₂ at 100°C improves consistency .
- Solvent Polarity: THF vs. DMF in cyclization steps alters reaction rates. Systematic optimization via Design of Experiments (DoE) identifies ideal conditions (e.g., 60°C in DMF, 82% yield vs. 65% in THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
